molecular formula C12H17NS B064993 N-tert-butyl-N-phenylethanethioamide CAS No. 172896-62-7

N-tert-butyl-N-phenylethanethioamide

Cat. No.: B064993
CAS No.: 172896-62-7
M. Wt: 207.34 g/mol
InChI Key: OXTAKNOPIOUWOX-UHFFFAOYSA-N
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Description

N-tert-butyl-N-phenylethanethioamide is a sulfur-containing organic compound characterized by a tert-butyl group, a phenyl ring, and a thioamide functional group (-C(=S)-N-). The tert-butyl moiety provides steric bulk, enhancing stability and influencing solubility, while the thioamide group introduces nucleophilic and chelating properties distinct from traditional amides.

Properties

CAS No.

172896-62-7

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-tert-butyl-N-phenylethanethioamide

InChI

InChI=1S/C12H17NS/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3

InChI Key

OXTAKNOPIOUWOX-UHFFFAOYSA-N

SMILES

CC(=S)N(C1=CC=CC=C1)C(C)(C)C

Canonical SMILES

CC(=S)N(C1=CC=CC=C1)C(C)(C)C

Synonyms

Ethanethioamide, N-(1,1-dimethylethyl)-N-phenyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-tert-butyl-N-phenylthioacetamide often involve large-scale Ritter reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .

Scientific Research Applications

Chemistry: N-tert-butyl-N-phenylthioacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its thioamide group is of interest due to its ability to interact with biological molecules, potentially leading to the development of new drugs .

Industry: In the industrial sector, N-tert-butyl-N-phenylthioacetamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which N-tert-butyl-N-phenylthioacetamide exerts its effects involves the interaction of its thioamide group with target molecules. This interaction can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The sulfur atom in the thioamide group plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-tert-butyl-N-phenylethanethioamide with structurally or functionally related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Applications Stability Notes
This compound Thioamide, tert-butyl, phenyl ~221.34 (estimated) Potential antioxidant, chelator Moderate; thioamide prone to oxidation
Butylated hydroxytoluene (BHT) Phenol, tert-butyl 220.35 Food/polymer antioxidant High; steric hindrance from tert-butyl
Salicylhydroxamic acid Hydroxamic acid, phenol 155.15 Metal chelation, enzyme inhibition Low in acidic conditions
N-tert-Butyl-α-phenylnitrone (PBN) Nitrone, tert-butyl, phenyl 177.24 Radical scavenger (spin trap) Stable in biological systems
PTIO (Carboxy-PTIO) Imidazoline, tert-butyl 226.23 Nitric oxide scavenger Air-sensitive; requires storage at -20°C

Key Observations:

  • Thioamide vs.
  • Metal Chelation: Compared to salicylhydroxamic acid, which binds metals via hydroxamate and phenolic groups, the thioamide in this compound could coordinate softer metals (e.g., Cu⁺, Hg²⁺) but with lower affinity for hard metals like Fe³⁺ .
  • Radical Interactions : While PBN and PTIO are designed to stabilize radicals, the thioamide group in this compound may act as a radical sink, though its tert-butyl group could mitigate decomposition pathways .

Stability and Reactivity

  • Oxidative Stability: BHT and TBHQ resist oxidation due to phenolic structures, whereas this compound’s thioamide is susceptible to oxidation, forming disulfides or sulfoxides under ambient conditions .
  • Thermal Stability : The tert-butyl group likely enhances thermal stability compared to linear analogs (e.g., N-methylacetamide), but less so than ethers like tert-butyl methyl ether .

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